2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol
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Overview
Description
2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many biologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Bases such as sodium hydride or potassium carbonate are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-4-(piperidin-1-yl)pyrimidin-5-one.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(piperidin-1-yl)pyrimidin-5-one: An oxidized derivative with similar structural features.
4-(Piperidin-1-yl)pyrimidine: Lacks the methyl group but retains the core structure.
2-Methyl-4-(morpholin-1-yl)pyrimidin-5-ol: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-Methyl-4-(piperidin-1-yl)pyrimidin-5-ol is unique due to the combination of the piperidine and pyrimidine rings, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c1-8-11-7-9(14)10(12-8)13-5-3-2-4-6-13/h7,14H,2-6H2,1H3 |
InChI Key |
LCXLBGNWDVOVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCCCC2)O |
Origin of Product |
United States |
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